molecular formula C13H12BrN3O B2678351 N-(2-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415471-37-1

N-(2-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2678351
CAS No.: 2415471-37-1
M. Wt: 306.163
InChI Key: LBIDIVJUQBRVBI-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with bromophenyl and carboxamide groups

Properties

IUPAC Name

N-(2-bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIDIVJUQBRVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 5,6-dimethylpyrimidine-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts with boronic acids or esters.

Major Products

The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and other heterocyclic derivatives.

Scientific Research Applications

N-(2-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
  • N-(2-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
  • N-(2-Iodophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Uniqueness

N-(2-Bromophenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can result in different binding affinities and selectivities in biological systems, making it a valuable compound for research and development.

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